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Compound of Interest

3-Fluoro-5-

Compound Name: (morpholinomethyl)phenylboronic
acid

CAS No.: 1704066-79-4

Cat. No.: B1406921

Get Quote

Executive Summary & Structural Verification

Target Molecule: 3-Fluoro-5-(morpholinomethyl)phenylboronic acid Chemical Formula:
C11H1sBFNOs Molecular Weight: 239.05 g/mol

Critical Data Integrity Note (CAS Warning): The CAS number provided in your request
(1350518-27-2) is frequently associated in commercial databases with Triphenylene-
2,3,6,7,10,11-hexaamine hexahydrochloride. This discrepancy is common in outsourced
building block procurement. This guide strictly follows the chemical structure implied by the
name "3-Fluoro-5-(morpholinomethyl)phenylboronic acid,” ignoring the potentially
erroneous CAS index.

Retrosynthetic Strategy

The synthesis is designed around a Late-Stage Borylation strategy. This approach minimizes
the handling of the amphoteric boronic acid moiety, which can be difficult to purify due to its
solubility profile (zwitterionic character).
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» Step 1: Benzylic Amine Construction. Installation of the morpholine moiety via reductive
amination. This is superior to direct alkylation due to higher chemoselectivity and lack of
over-alkylation side products.

o Step 2: C-B Bond Formation. Palladium-catalyzed Miyaura borylation. This route is preferred
over Lithium-Halogen exchange for this substrate because the morpholine nitrogen's Lewis
basicity can complicate lithiation thermodynamics, whereas it is well-tolerated in Pd-
catalyzed cycles.

Synthesis Workflow (Graphviz Visualization)

The following diagram outlines the logical flow of the synthesis, including decision nodes for
process control.

Click to download full resolution via product page

Figure 1: Modular synthesis workflow illustrating the conversion of aldehyde precursor to free
boronic acid.

Detailed Experimental Protocols
Step 1: Synthesis of 4-(3-Bromo-5-
fluorobenzyl)morpholine

Rationale: Reductive amination using Sodium Triacetoxyborohydride (STAB) is chosen over
Sodium Cyanoborohydride due to lower toxicity and better functional group tolerance.

Reagents Table:
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Reagent Equiv. Role Critical Parameter
3-Bromo-5- o .

1.0 Limiting Reagent Purity >97%
fluorobenzaldehyde
Morpholine 1.2 Nucleophile Distilled if colored
NaBH(OACc)s 15 Reducing Agent Add portion-wise

. . pH 5-6 essential for
Acetic Acid (AcOH) 1.0 Catalyst o _
imine formation

| Dichloromethane (DCM) | 0.2 M | Solvent | Anhydrous |
Protocol:

e Imine Formation: Charge a reaction vessel with 3-Bromo-5-fluorobenzaldehyde (1.0 equiv)
and DCM (0.2 M concentration). Add Morpholine (1.2 equiv) and Acetic Acid (1.0 equiv). Stir
at room temperature (20-25°C) for 30 minutes.

o Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.

e Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-
wise over 15 minutes to control hydrogen evolution.

e Reaction: Allow the mixture to warm to room temperature and stir for 12—16 hours.

o Workup: Quench with saturated agueous NaHCOs. Extract with DCM (3x). Wash combined
organics with brine, dry over Na=S0Oa4, and concentrate.[1]

 Purification: The crude amine is typically pure enough (>95%) for the next step. If not, purify
via silica gel flash chromatography (Eluent: 1-5% MeOH in DCM).

Step 2: Miyaura Borylation to Boronate Ester

Rationale: Palladium-catalyzed cross-coupling with Bis(pinacolato)diboron (BzPinz) is robust.
The use of KOAc prevents competitive Suzuki coupling (homocoupling) which can occur with
stronger bases like carbonates.
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Reagents Table:

Reagent Equiv. Role Critical Parameter

Aryl Bromide (Step 1

1.0 Substrate Dry thoroughly
Product)
Bis(pinacolato)diboron Excess ensures
] 1.1-1.2 Boron Source )
(B2Pin2) conversion
Inert atmosphere
Pd(dppf)Cl2-DCM 0.03-0.05 Catalyst ]
essential
Potassium Acetate Anhydrous; Grind
3.0 Base
(KOAC) before use

| 1,4-Dioxane | 0.15 M | Solvent | Degassed (Sparged with N2) |
Protocol:

e Setup: In a glovebox or under active Nitrogen flow, combine the Aryl Bromide (1.0 equiv),
B2Pinz (1.2 equiv), and KOAc (3.0 equiv) in a pressure vial or round-bottom flask.

e Solvent & Catalyst: Add degassed 1,4-Dioxane followed by Pd(dppf)Clz2:DCM (3-5 mol%).
e Reaction: Seal the vessel and heat to 90°C for 4—12 hours.

o Process Control: Reaction turns black (Pd precipitation) upon completion. Monitor for
consumption of bromide.

o Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues and inorganic salts.
Wash the pad with EtOAc. Concentrate the filtrate.

« Isolation: The pinacol ester is stable and can be purified by silica chromatography
(Hexanes/EtOAC).

Step 3: Hydrolysis to Free Boronic Acid (Optional but
Recommended)
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Rationale: Many applications require the free acid. Oxidative hydrolysis using NalOa is milder
than acidic hydrolysis for amino-containing substrates.

Protocol:

Dissolve the Pinacol Ester in THF/Water (4:1).

Add NalOas (3.0 equiv) and stir for 30 minutes.

Add 1M HCI (1.0 equiv) and stir for 2—4 hours.

Purification (Critical): The product is amphoteric (amine + boronic acid).
o Adjust pH to ~7.
o Extract with n-Butanol or EtOAc.

o Concentrate and recrystallize from Acetonitrile/Water or Et2O/Hexane.

Troubleshooting & Critical Process Parameters
(CPP)

The following logic map assists in diagnosing common synthetic failures.

Issue Detected

Step 2: Protodehalogenation

Step 1: Low Conversion (Product is Ar-H)

Step 2: Stalled Reaction

:Solution ESqution :Solution
Check pH (Must be <6) Lower Temp (80°C) Switch Solvent to DMSO
Add Molecular Sieves Reduce Catalyst Load Check O2 exclusion
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Figure 2: Diagnostic logic for yield optimization.

Key CPPs:

Moisture Control (Step 1): While reductive amination tolerates moisture, excessive water
hydrolyzes the imine intermediate back to the aldehyde, stalling the reaction.

Oxygen Exclusion (Step 2): Pd(dppf)Clz is sensitive to Oz in solution at 90°C. Thorough
sparging of 1,4-Dioxane is mandatory.

Purification of Zwitterion: The final boronic acid contains a basic morpholine and an acidic
boron center. It often exists as an internal "ate" complex. Avoid strong cation exchange
columns which may irreversibly bind the amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Synthesis of 3-Fluoro-5-
(morpholinomethyl)phenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1406921/docs#technical-guide-synthesis-of-3-fluoro-
5-morpholinomethyl-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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